2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride (CPTH) is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer therapy. CPTH is a small molecule inhibitor of histone acetyltransferase (HAT) activity, which plays a critical role in the regulation of gene expression.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
A significant portion of the research on 2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride revolves around its role in the synthesis of complex pyrimidine derivatives. Guirado et al. (2016) developed a new synthetic method in pyrimidine chemistry that efficiently produces diarylpyrimidines, which are crucial in various chemical and pharmaceutical applications (Guirado et al., 2016). Similarly, Cho et al. (1986) conducted X-ray crystallographic analysis of dihydropyrimidine tautomers, contributing to the understanding of the structural aspects of these compounds (Cho et al., 1986).
Biological and Pharmacological Potential
Beyond synthetic methodologies, research also explores the potential biological and pharmacological applications of compounds derived from this compound. Shastri and Post (2019) synthesized a series of tetrahydropyrimidine derivatives showing significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Shastri & Post, 2019). This underscores the compound's role in creating new drugs that could combat resistant microbial strains.
Crystallography and Molecular Interaction Studies
The compound's utility extends to crystallography and molecular interaction studies, which are essential for drug design and development. Rajam et al. (2018) designed cocrystals involving pyrimidine derivatives to understand hydrogen bonding and other non-covalent interactions, providing insights into the molecular basis of drug action and development (Rajam et al., 2018).
Mechanism of Action
Target of Action
The primary target of 2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride, also known as mechlorethamine, is DNA . It binds to the N7 nitrogen on the DNA base guanine . This interaction with DNA is crucial for its role as an anticancer chemotherapeutic drug .
Mode of Action
Mechlorethamine works by binding to DNA, crosslinking two strands, and preventing cell duplication . It is the prototype of alkylating agents, a group of anticancer chemotherapeutic drugs . Alkylating agents work by three different mechanisms: attachment of alkyl groups to DNA bases, DNA damage via the formation of cross-links, and the induction of mispairing of the nucleotides leading to mutations .
Biochemical Pathways
Mechlorethamine affects the DNA replication pathway. By binding to DNA and crosslinking two strands, it prevents the DNA from being separated for synthesis or transcription . This disruption of DNA replication can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Mechlorethamine has a biological half-life of less than 1 minute . It is excreted through the kidneys, with 50% of the drug being eliminated this way . These properties impact the bioavailability of the drug and its distribution within the body .
Result of Action
The molecular and cellular effects of mechlorethamine’s action include the prevention of cell duplication, leading to cell death . This is particularly effective against rapidly dividing cells, such as those found in cancers .
Properties
IUPAC Name |
2-(2-chloroethyl)-1,4,5,6-tetrahydropyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2.ClH/c7-3-2-6-8-4-1-5-9-6;/h1-5H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIMUDHCBYRBKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)CCCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.